8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with various aldehydes, ketones, or acids to form the benzoxazole ring . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione can be compared with other benzoxazole derivatives and purine analogs:
Properties
IUPAC Name |
8-(1,3-benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-3-8-21-11-12(20(2)14(23)19-13(11)22)18-15(21)25-16-17-9-6-4-5-7-10(9)24-16/h3-7H,1,8H2,2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMFGRDMWOXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4O3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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